1-Chloropropylene
Overview
Description
Reactivity of N-Heterocyclic Germylene Toward Ammonia and Water
The study on N-heterocyclic chlorogermylene provides insights into the synthesis and reactivity of germylene compounds. The chlorogermylene was synthesized through a four-step procedure and showed reactivity towards ammonia and water, leading to the formation of germylene amide and the first monomeric germylene hydroxide, respectively. These compounds were characterized, including by X-ray diffraction analyses, which could offer a comparison to the molecular structure of 1-chloropropylene .
Synthesis and Dimerization of Chloro cycloparaphenylene
This paper describes the synthesis of a chlorinated macrocycle, chloro cycloparaphenylene, and its subsequent dimerization. The process involved Suzuki-Miyaura coupling and acid-mediated aromatization, which preserved the chloro group. The resulting dimer could serve as a precursor for carbon nanobelts. This synthesis pathway might be relevant for the synthesis of chlorinated propylene derivatives .
Rotational Spectra of 1-Chloro-2-fluoroethylene
The equilibrium structures of cis and trans isomers of 1-chloro-2-fluoroethylene were determined using experimental rotational constants and quantum chemical calculations. The geometrical differences between the two forms were analyzed, which could be useful for understanding the molecular structure of 1-chloropropylene and its isomers .
The Chlorination of Ethylene and Propylene
The chlorination of propylene was studied, revealing that the main reaction was the addition at the double bond, leading to 1:2-dichloropropane. The study also identified the presence of various trichloropropanes. This research provides a direct look into the chemical reactions involving chlorination of propylene, which is closely related to 1-chloropropylene .
Rearrangement with 1,2-migration of Chlorine
The study of the reaction between p-xylene and 3,3,3-trichloropropene under peroxide initiation showed the formation of various chlorinated products. This indicates a rearrangement with 1,2-migration of chlorine, which is a significant reaction type that could also occur in 1-chloropropylene derivatives .
Synthesis, Structure, and Configuration of Some Macromolecular Chlorocarbons
The synthesis of macromolecular chlorocarbons with high thermal and chemical stability was described. The materials synthesized from perchloro derivatives showed exceptional stability, which could be compared to the physical and chemical properties of 1-chloropropylene and its polymers .
Molecular Structure and Conformation of Gaseous 3-Chloropropylene Sulfide
The molecular structure of 3-chloropropylene sulfide was investigated using electron diffraction, revealing the existence of different conformers. The study provides detailed structural parameters, which could be relevant when analyzing the molecular structure of 1-chloropropylene .
Molecular Structure of 1,1-Dichloro-2,2-Difluoroethylene
The molecular structure of 1,1-dichloro-2,2-difluoroethylene was determined by electron diffraction in the vapor phase. The study provided detailed bond distances and angles, which could be useful for understanding the physical properties of 1-chloropropylene, especially considering the effects of halogen substitution on molecular structure .
Scientific Research Applications
Soil Fumigant
1,2-Dichloropropane (closely related to 1-Chloropropylene) has been used as a soil fumigant, solvent for oils and fats, and in dry cleaning and degreasing operations (Ware, 1986).
Inhibitor of Ethylene Action
1-Methylcyclopropene, another compound structurally similar to 1-Chloropropylene, acts as an inhibitor of ethylene in plants, affecting a range of fruits, vegetables, and floriculture crops. It plays a significant role in understanding ethylene's role in plants (Blankenship & Dole, 2003).
Physical Properties Study
Research on the microwave spectrum, internal rotation barrier, and quadrupole coupling constants of trans‐1‐Chloropropylene provides valuable data on its physical properties (Beaudet, 1962).
Volatilization from Soil
Studies on 1,3-Dichloropropene, closely related to 1-Chloropropylene, focus on its volatilization from soil under controlled conditions, highlighting the environmental impact and application methods in agriculture (Gan et al., 1998).
Synthesis and Photoelectro Properties
The synthesis of 1-(α-naphthyl)-1-phenyl-3-chloropropylene and its use in fabricating organic photo-conductors, indicating its application in materials science and engineering (Wang Shirong, 2007).
Gaseous Molecular Structure Investigation
Electron diffraction studies of gaseous 3-chloropropylene sulfide, a molecule related to 1-Chloropropylene, offer insights into its molecular structure and conformation (Shen & Hagen, 1985).
Thermal Decomposition
Research on the thermal decomposition of 1-chloropropane, a compound structurally similar to 1-Chloropropylene, provides information about its behavior at high temperatures, relevant in industrial processes and environmental impact studies (Sudhakar & Rajakumar, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(Z)-1-chloroprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl/c1-2-3-4/h2-3H,1H3/b3-2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXJKYNZGFSVRC-IHWYPQMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl | |
Record name | 1-CHLOROPROPYLENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859499 | |
Record name | (Z)-1-Chloro-1-propene | |
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Molecular Weight |
76.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-chloropropylene is a colorless liquid with disagreeable odor., Colorless liquid with a disagreeable odor; [CAMEO] | |
Record name | 1-CHLOROPROPYLENE | |
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Record name | 1-Chloro-1-propene | |
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Boiling Point |
35-36 °C | |
Record name | 1-CHLORO-1-PROPENE | |
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Flash Point |
less than 21 °F (NFPA, 2010), Flash point > -6 °C, greater than 21 °F (greater than -6 °C) (Closed cup) | |
Record name | 1-CHLOROPROPYLENE | |
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Record name | 1-Chloro-1-propene | |
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Record name | 1-CHLORO-1-PROPENE | |
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Solubility |
Sol in ether, acetone, sol in benzene, chloroform /cis and trans isomers/, Insol in water /cis and trans isomers/ | |
Record name | 1-CHLORO-1-PROPENE | |
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Density |
0.9 (WATER= 1) | |
Record name | 1-CHLORO-1-PROPENE | |
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Vapor Pressure |
507.0 [mmHg], 507 mm Hg at 25 °C | |
Record name | 1-Chloro-1-propene | |
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Record name | 1-CHLORO-1-PROPENE | |
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Mechanism of Action |
The transforming ability of six epoxides of structurally related chloroalkenes was /examined/ with a quantitative Syrian hamster embryo cell model. The epoxides used were cis-l-chloropropene oxide (c-CPO), trans-l-chloropropene oxide (t-CPO), cis-1,3-dichloropropene oxide, trans-1,3-dichloropropene oxide, trichloroethylene oxide (TCEO), and tetrachloroethylene oxide (PCEO). All six epoxides induced morphologic transformation of Syrian hamster embryo cells and caused cell lethality as reflected in the reduced cloning efficiency; in all instances, transformation was observed with less than 25% toxicity. The potency of the various epoxides was influenced by the difference in stability of the compounds. The results with c-CPO, t-CPO, TCEO, and PCEO were consistent with a linear dose response. The transformation results reflect the carcinogenicity of the parental chloroalkenes tested thus far. Furthermore, if the epoxides are metabolic intermediates of the chloropropene parent chloropropenes the epoxides are probably proximate carcinogens. /Chloropropene epoxides/, Six epoxides of structurally related chloroalkenes were /evaluated/ for their carcinogenicity by chronic testing in female ICR/Ha Swiss mice, 30/group. Repeated skin application three times weekly or sc injection once weekly were used for the life spans of the mice. The epoxides were: cis-l-chloropropene oxide, trans-l-chloropropene oxide, cis-1,3-dichloropropene oxide, trans-1,3-dichloropropene oxide, trichloroethylene oxide (TCEO), and tetrachloroethylene oxide (PCEO). In mouse skin, cis-l-chloropropene oxide, trans-l-chloropropene oxide, cis-1-,3-dichloropropene oxide, and trans-1,3-dichloropropene oxide induced statistically significant incidences of squamous carcinomas of the skin; TCEO did not cause any skin tumors; and PCEO resulted in three mice with benign skin tumors and one with a squamous carcinoma of the skin. Repeated sc injection of the four propene oxides induced statistically significant incidences of local tumors, mostly fibrosarcomas. This was not the case with TCEO and PCEO. The data are consistent with the carcinogenicity findings on the parent chloropropenes and suggest that the epoxides function as their activated carcinogenic intermediates. The essentially negative findings with TCEO and PCEO suggest further studies on the carcinogenicity of trichloroethylene and tetrachloroethylene. | |
Record name | 1-CHLORO-1-PROPENE | |
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Product Name |
cis-1-Chloropropene | |
Color/Form |
Liquid /cis and trans isomers/ | |
CAS RN |
590-21-6, 16136-84-8 | |
Record name | 1-CHLOROPROPYLENE | |
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Record name | 1-Propene, 1-chloro-, (1Z)- | |
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Record name | 1-Chloropropene, (1Z)- | |
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Record name | 1-Chloropropene | |
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Record name | 1-Propene, 1-chloro- | |
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Record name | (Z)-1-Chloro-1-propene | |
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Record name | 1-chloropropene | |
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Record name | 1-CHLOROPROPENE, (1Z)- | |
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Record name | 1-CHLORO-1-PROPENE | |
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Citations
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